Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate
Overview
Description
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate: is a chemical compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with hydroxyl, sulfanyl, and carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with thiol reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The hydroxyl and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The quinoline ring structure allows for interactions with DNA and proteins, which may contribute to its biological effects.
Comparison with Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid: Lacks the sulfanyl group but shares the quinoline core structure.
2-Mercaptoquinoline: Contains the sulfanyl group but lacks the hydroxyl and carboxylate groups.
Quinoline-3-carboxylate derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate is unique due to the combination of hydroxyl, sulfanyl, and carboxylate groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJUDRCQRXQXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=S)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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